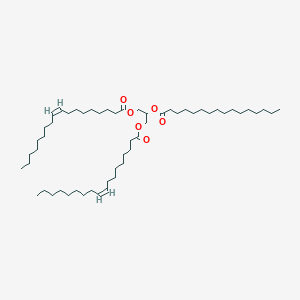

1,3-Dioleoyl-2-palmitoylglycerol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,3-dioleoyl-2-palmitoylglycerol can be efficiently achieved through a combination of enzymatic and chemical processes. One method involves the dry fractionation of leaf lard followed by enzymatic acidolysis to enrich the content of 1,3-dioleoyl-2-palmitoylglycerol. Another approach utilizes lipase catalysis in a two-step process that includes the alcoholysis of tripalmitin to form a monopalmitin, which is then esterified with oleic acid to produce OPO with high yield and purity (Xiaoli Qin et al., 2011) (U. Schmid et al., 1999).

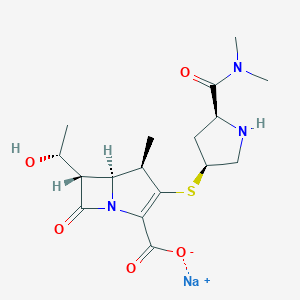

Molecular Structure Analysis

The molecular structure of 1,3-dioleoyl-2-palmitoylglycerol has been characterized through gas chromatography and other analytical techniques. Its structured lipid nature, with specific fatty acids positioned at the sn-1, sn-2, and sn-3 positions of the glycerol backbone, is crucial for its functional properties in nutrition and metabolism (L. Bayés‐García et al., 2016).

Chemical Reactions and Properties

1,3-Dioleoyl-2-palmitoylglycerol participates in various chemical reactions, including enzymatic synthesis and interesterification, which are pivotal for its production and modification. The enzymatic processes often employ lipases for the regioselective incorporation of fatty acids, highlighting the molecule's versatility and adaptability in creating structured lipids (Michael Kidane Ghide & Yunjun Yan, 2021).

Physical Properties Analysis

The physical properties of 1,3-dioleoyl-2-palmitoylglycerol, such as melting point, crystallization behavior, and solubility, are influenced by its triacylglycerol structure. Studies on polymorphic crystallization and transformation pathways offer insights into its behavior under various thermal treatments, which is essential for its application in food products (Xiaosan Wang et al., 2020).

Chemical Properties Analysis

The chemical stability, reactivity, and interaction with other compounds define the chemical properties of 1,3-dioleoyl-2-palmitoylglycerol. Its compatibility with other lipids and susceptibility to oxidation are critical for its functionality in dietary applications and storage stability (H. Cai et al., 2015).

Applications De Recherche Scientifique

Application in Food Sciences and Nutrition

- Scientific Field : Food Sciences and Nutrition .

- Summary of the Application : OPO has been studied for its effects on the absorption and intestinal flora profiles in mice .

- Methods of Application : The study involved the administration of OPO to mice and subsequent analysis of changes in their intestinal flora profiles .

- Results or Outcomes : The study found that OPO affects the absorption and intestinal flora profiles in mice .

Application in Mass Spectrometry

- Scientific Field : Mass Spectrometry .

- Summary of the Application : OPO has been used as a synthetic triacylglycerol (TAG) standard to investigate the fragmentation patterns of TAGs in milk fat by the multi-dimension mass spectrometry (MDMS) method .

- Methods of Application : The method involves using OPO as a standard in MDMS to analyze the fragmentation patterns of TAGs .

- Results or Outcomes : The outcomes of this application are not specified in the source .

Application in Lipid Synthesis

- Scientific Field : Lipid Synthesis .

- Summary of the Application : OPO is an important ingredient in infant formula and has been synthesized from palm oil .

- Methods of Application : The synthesis of OPO from palm oil involves a three-step method, including low-temperature fractionation .

- Results or Outcomes : The outcomes of this application are not specified in the source .

Application in Enzymatic Synthesis

- Scientific Field : Enzymatic Synthesis .

- Summary of the Application : The enzymatic synthesis of OPO, one of the main components of human milk fats, has been hindered by the relatively high cost of sn-1,3-specific lipases and the deficiency in biocatalyst stability .

- Methods of Application : The study involved the immobilization of Aspergillus oryzae Lipase and its application in the enzymatic synthesis of OPO .

- Results or Outcomes : The study found that the immobilized Aspergillus oryzae Lipase showed a significant 49.54-fold increase in specific lipase activity compared with the AOL powder in catalyzing the synthesis of OPO .

Application in Chemoenzymatic Synthesis

- Scientific Field : Chemoenzymatic Synthesis .

- Summary of the Application : OPO has been synthesized by a three-step method involving the reaction of vinyl oleate with glycerol to synthesize 1,3-diolein, which is then reacted with palmitic acid to produce OPO .

- Methods of Application : The method involves the synthesis of 1,3-diolein in a solvent-free system as an alternative to previously presented studies that applied solvent system .

- Results or Outcomes : The study found that 94.8% OPO was produced in the crude reaction mixture and the regiopurity of OPO after purification was 98.7% .

Application in Nutrition Fortification

- Scientific Field : Nutrition Fortification .

- Summary of the Application : OPO, an important structured triacylglycerol, is generally supplemented into infant and toddler formulas as a nutrient fortifier .

- Methods of Application : The method involves the addition of OPO into infant and toddler formulas .

- Results or Outcomes : The outcomes of this application are not specified in the source .

Application in Lipid Fabrication

- Scientific Field : Lipid Fabrication .

- Summary of the Application : OPO-supplemented infant formulas mimic the nutritional properties of human milk, and thus are the best nutritional alternatives to breast feeding .

- Methods of Application : The study involved the synthesis of OPO-rich fats in a two-step enzymatic acidolysis using Rhizomucor miehei lipase (RML) adsorbed on magnetized multiwalled carbon nanotubes (mMWCNT) .

- Results or Outcomes : Under optimized conditions, the content of palmitic acid at the sn-2 position and incorporation of oleic acid at the sn-1,3 positions respectively reached 92.93% and 57.82% .

Application in Lipase Immobilization

- Scientific Field : Lipase Immobilization .

- Summary of the Application : This study aims to fabricate immobilized lipases for efficient preparation of OPO through acidolysis of glycerol tripalmitate (PPP) .

- Methods of Application : The study involved the immobilization of Thermomyces lanuginosa lipase (TLL) and its application in the enzymatic synthesis of OPO .

- Results or Outcomes : After 5 cycles of reuse, TLL@C 18 H 37 -SBA-15 retained 81.04 % (based on OPO content) and 98.88 % (based on sn-2 palmitic acid content) of its initial activity .

Orientations Futures

Propriétés

IUPAC Name |

[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25-,28-26- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTGNVIVNZLPPS-LBXGSASVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H102O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(18:1(9Z)/16:0/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0049741 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1,3-Dioleoyl-2-palmitoylglycerol | |

CAS RN |

1716-07-0 | |

| Record name | Triglyceride OPO | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1716-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Palmito-1,3-diolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PALMITO-1,3-DIOLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLQ6P59TQY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

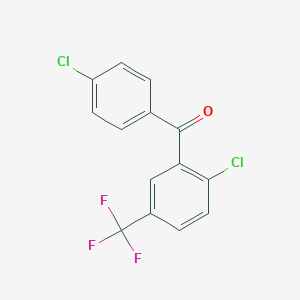

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride](/img/structure/B22132.png)